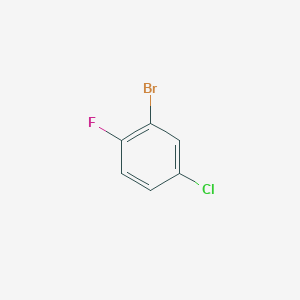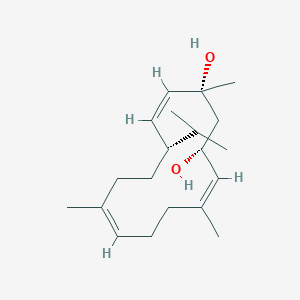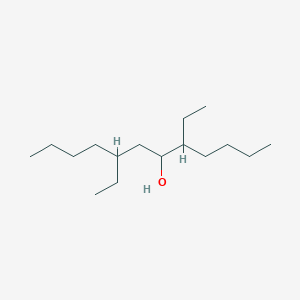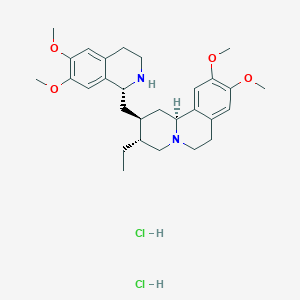![molecular formula C13H18N2O4 B162983 1-amino-3-[2-(5H-1,2-oxazol-2-ylmethoxy)phenoxy]propan-2-ol CAS No. 125992-10-1](/img/structure/B162983.png)
1-amino-3-[2-(5H-1,2-oxazol-2-ylmethoxy)phenoxy]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-3-[2-(5H-1,2-oxazol-2-ylmethoxy)phenoxy]propan-2-ol, also known as N-phenylmaleimide, is a chemical compound that belongs to the class of maleimides. Maleimides are known for their high reactivity and are widely used in various chemical reactions and industrial applications. This compound is particularly notable for its use as a monomer in the production of polymers and as a reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-amino-3-[2-(5H-1,2-oxazol-2-ylmethoxy)phenoxy]propan-2-ol can be synthesized through the reaction of maleic anhydride with aniline. The reaction typically involves heating maleic anhydride and aniline in the presence of a solvent such as acetic acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form this compound. The reaction conditions usually involve temperatures ranging from 100°C to 150°C and reaction times of several hours.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the continuous feeding of maleic anhydride and aniline into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-amino-3-[2-(5H-1,2-oxazol-2-ylmethoxy)phenoxy]propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form N-phenylmaleic acid.
Reduction: Reduction of this compound can lead to the formation of N-phenylsuccinimide.
Substitution: this compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-phenylmaleic acid
Reduction: N-phenylsuccinimide
Substitution: Various substituted maleimides depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-amino-3-[2-(5H-1,2-oxazol-2-ylmethoxy)phenoxy]propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers. It is also used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of protein modification and labeling due to its reactivity with amino groups.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Used in the production of high-performance materials, such as adhesives, coatings, and resins.
Mecanismo De Acción
The mechanism of action of 1-amino-3-[2-(5H-1,2-oxazol-2-ylmethoxy)phenoxy]propan-2-ol involves its reactivity with nucleophiles. The maleimide group in this compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where this compound acts as a key intermediate. In biological systems, this compound can react with amino groups in proteins, leading to the formation of stable covalent bonds.
Comparación Con Compuestos Similares
Similar Compounds
- N-methylmaleimide
- N-ethylmaleimide
- N-phenylsuccinimide
Uniqueness
1-amino-3-[2-(5H-1,2-oxazol-2-ylmethoxy)phenoxy]propan-2-ol is unique due to its phenyl group, which imparts distinct chemical properties compared to other maleimides. The presence of the phenyl group enhances the stability and reactivity of this compound, making it a valuable compound in various applications. Additionally, this compound’s ability to form stable covalent bonds with amino groups in proteins makes it particularly useful in biological research.
Propiedades
Número CAS |
125992-10-1 |
|---|---|
Fórmula molecular |
C13H18N2O4 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
1-amino-3-[2-(5H-1,2-oxazol-2-ylmethoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C13H18N2O4/c14-8-11(16)9-17-12-4-1-2-5-13(12)18-10-15-6-3-7-19-15/h1-6,11,16H,7-10,14H2 |
Clave InChI |
AOBUQGUVKSDLGX-UHFFFAOYSA-N |
SMILES |
C1C=CN(O1)COC2=CC=CC=C2OCC(CN)O |
SMILES canónico |
C1C=CN(O1)COC2=CC=CC=C2OCC(CN)O |
Sinónimos |
(3-amino-2-oxypropoxy)phenoxymethylisoxazole AO-PMI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B162900.png)
![(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B162902.png)







![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride](/img/structure/B162919.png)


![5-Trifluoromethylbenzo[b]thiophene](/img/structure/B162923.png)

